molecular formula C10H11NO3 B11805505 1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid

1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid

Cat. No.: B11805505
M. Wt: 193.20 g/mol
InChI Key: AYMDBPXDQTYEAI-UHFFFAOYSA-N
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Description

1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol This compound features a cyclopropane ring attached to a carboxylic acid group and a methoxypyridine moiety

Preparation Methods

The synthesis of 1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or amines as major products.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring. Common reagents for these reactions include halides, amines, and thiols.

Scientific Research Applications

1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the design of bioactive molecules and pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: In industrial applications, it is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxypyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The cyclopropane ring and carboxylic acid group also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

    1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid: This compound has a similar structure but with the methoxy group and pyridine ring positioned differently. It may exhibit different reactivity and biological activities.

    1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid: Another structural isomer with the methoxy group at a different position on the pyridine ring.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(5-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO3/c1-14-8-4-7(5-11-6-8)10(2-3-10)9(12)13/h4-6H,2-3H2,1H3,(H,12,13)

InChI Key

AYMDBPXDQTYEAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2(CC2)C(=O)O

Origin of Product

United States

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